molecular formula C14H20ClNO4S B497548 5-chloro-2-ethoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide CAS No. 833428-49-2

5-chloro-2-ethoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide

Cat. No.: B497548
CAS No.: 833428-49-2
M. Wt: 333.8g/mol
InChI Key: SWWZUAFCOAZNCZ-UHFFFAOYSA-N
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Description

5-chloro-2-ethoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide is a chemical compound with the molecular formula C14H20ClNO3S It is characterized by the presence of a chloro group, an ethoxy group, a methyl group, and a tetrahydro-2-furanylmethyl group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-ethoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Nitration: The nitration of 2-ethoxy-4-methylbenzenesulfonamide to introduce a nitro group.

    Reduction: The reduction of the nitro group to an amino group.

    Furanylmethylation: The attachment of the tetrahydro-2-furanylmethyl group to the amino group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-ethoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain groups within the molecule.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the chloro group.

Scientific Research Applications

5-chloro-2-ethoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-2-ethoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide: Similar in structure but with a methoxy group instead of an ethoxy group.

    4-ethoxy-N-(tetrahydro-2-furanylmethyl)benzamide: Lacks the chloro and methyl groups present in the target compound.

Uniqueness

5-chloro-2-ethoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties not found in closely related compounds. This uniqueness makes it valuable for targeted research and applications.

Properties

IUPAC Name

5-chloro-2-ethoxy-4-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO4S/c1-3-19-13-7-10(2)12(15)8-14(13)21(17,18)16-9-11-5-4-6-20-11/h7-8,11,16H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWWZUAFCOAZNCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NCC2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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